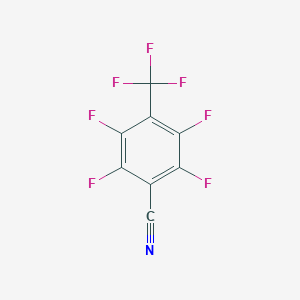

2,3,5,6-四氟-4-(三氟甲基)苯腈

描述

Synthesis Analysis

The synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene. This process led to the creation of derivatives such as bis(phosphoryl)benzene and bis(phosphonio)benzene, which were further modified to produce more crowded structures like 2,5-dibutyl-1,4-bis(dimesitylphosphino)-3,6-difluorobenzene and 1,4-bis(dimesitylphosphino)-2,5-difluoro-3,6-diphenylbenzene. These compounds were characterized using spectroscopic methods, including 19F NMR, which reflected their crowded molecular structures .

Molecular Structure Analysis

The molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was determined using X-ray crystallography and compared with computational models using Hartree-Fock and density functional theory. This compound's structure was further analyzed through its reaction with sugar azide, forming a triazole ring, which highlights the potential for novel synthetic pathways and applications . Additionally, the crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with bifurcated C–H⋯F–C interactions and short F⋯F separations, providing insights into the role of weak intermolecular interactions in crystal packing .

Chemical Reactions Analysis

The reactivity of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes was explored, demonstrating their potential as versatile starting materials for synthesizing other functionalized tetrasilanes. These compounds underwent reactions with various reagents, such as methylmagnesium chloride, acetyl chloride, and 2-propanol, showcasing their chemical versatility . Furthermore, the addition of amines to a benzene solution of (E)-2,3-bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile resulted in a color change to brilliant red, attributed to ion-pair formations through proton transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluorinated compounds are closely tied to their molecular structures. For instance, the crystal structure of 4-(trifluoromethyl)benzonitrile at 123K shows molecules linked through hydrogen bonds, forming a dense two-dimensional network, with the aromatic ring slightly deformed due to the presence of electronegative groups . The study of 1,2,4,5-tetrafluorobenzene by electron diffraction and ab initio calculations revealed a benzene ring with near D6h symmetry and practically equal C–C bonds, providing valuable data on bond lengths and angles .

科学研究应用

高电压锂离子电池的电解质添加剂

密切相关的化合物4-(三氟甲基)-苯腈的一种新颖应用是作为高电压锂离子电池中锂镍锰氧化物正极的电解质添加剂。与基础电解质相比,该化合物增强了循环稳定性,提供了更高的初始容量,并在多次循环后保持更高的容量。该添加剂在阴极上形成保护膜,防止电解质分解并抑制锰溶解,这对于电池的寿命和性能至关重要(Huang 等人,2014)。

用于皮肤病学的非甾体雄激素受体拮抗剂

另一种化合物4-((1R,2R)-2-羟基环己基)-2(三氟甲基)苯腈(PF-998425)作为非甾体雄激素受体拮抗剂。它有效、选择性,并且在体内活性,用于控制皮脂和治疗雄激素性脱发。该设计旨在减少潜在的光毒性,证明了其在皮肤病学中的有效性和安全性(Li 等人,2008)。

有机合成和化学工程

该化学家族中的化合物促进了各种合成过程,包括在连续流动条件下进行碘化,这对于高效且可扩展的有机合成至关重要。该应用强调了这些化合物在开发化学生产新方法中的重要性(Dunn 等人,2018)。

光伏应用

一种全氟化合物,特别是4-氨基-2-(三氟甲基)苯腈(ATMB),被用作聚合物太阳能电池中的添加剂,以提高功率转换效率。该应用展示了含氟有机化合物在提高可再生能源技术性能中的作用,通过促进聚合物链的更好排序和改善光伏材料的电子性能(Jeong 等人,2011)。

属性

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F7N/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMELTIALEZBKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305017 | |

| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile | |

CAS RN |

15895-68-8 | |

| Record name | NSC168759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,5-Tetrafluoro-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)